2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(22-8-7-13-3-1-2-4-16(13)22)11-15-10-18(26-21-15)14-5-6-17-19(9-14)25-12-24-17/h1-6,9-10H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVODLKGVDKYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a Suzuki coupling reaction between a boronic acid derivative of benzo[d][1,3]dioxole and the isoxazole intermediate.
Attachment of the Indoline Group: The final step typically involves a nucleophilic substitution reaction where the indoline group is introduced to the ethanone backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of benzo[d][1,3]dioxol, isoxazole, and indoline moieties. Below is a comparative analysis with analogous compounds:
*Estimated based on structural similarity.
Key Observations:
- Rigidity vs. Flexibility: The cyclopropane-carboxylic acid derivative offers structural rigidity, which may improve metabolic stability, whereas the ethanone-indoline linkage in the target compound provides conformational flexibility.
- Bioactivity : Pyrazole derivatives (e.g., 6c) demonstrate antibacterial activity , suggesting that the target compound’s isoxazole and indoline groups could be optimized for similar applications.
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., ethanone in the target compound vs. carboxylic acid in ) influences solubility.
- Lipophilicity : The tert-butyl group in compound 6c increases lipophilicity (logP ~3.5*), whereas the indoline moiety in the target compound may reduce it due to its planar aromatic structure.
*Estimated using fragment-based methods.
Biological Activity
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a complex organic compound featuring a unique combination of structural motifs that may confer significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound consists of:
- Benzo[d][1,3]dioxole : A fused ring structure known for various pharmacological activities.
- Isoxazole : A five-membered heterocyclic compound that has shown promise in medicinal chemistry.
- Indole : A bicyclic structure that is a key component in many biologically active compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the isoxazole ring through cyclization reactions.
- Coupling with the benzo[d][1,3]dioxole moiety , followed by the introduction of the indolin group through acylation or other coupling methods.
Anticancer Properties
Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
These values indicate that the compound exhibits significant cytotoxicity against cancer cells compared to standard chemotherapeutics like doxorubicin.
The proposed mechanisms include:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancers.
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V-FITC assays.
- Cell Cycle Arrest : The compound affects cell cycle progression, leading to G0/G1 phase arrest in treated cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed.
Case Studies and Research Findings
Several studies have focused on the efficacy and mechanisms of this compound:
- Study on Antitumor Activity : A study assessed the anticancer effects of derivatives related to benzo[d][1,3]dioxole and found that compounds with similar structures exhibited potent cytotoxic effects against liver and colon cancer cell lines .
- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a well-defined mechanism of action .
- Toxicological Assessments : Toxicity studies revealed that while exhibiting potent anticancer properties, the compound showed minimal cytotoxicity towards normal cell lines at higher concentrations (IC50 > 150 µM), indicating a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
